4,4'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene
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Overview
Description
4,4’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene is an organic compound with the molecular formula C22H16Br2O2 and a molecular weight of 472.17 g/mol . This compound is characterized by the presence of two bromine atoms and two methoxy groups attached to a binaphthalene core. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene typically involves the bromination of 2,2’-dimethoxy-1,1’-binaphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under oxidative conditions.
Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Grignard reagents, organolithium compounds, catalysts like palladium or nickel.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of various substituted binaphthalenes.
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
4,4’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic substitution reactions, interact with nucleophiles, and participate in redox reactions, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
- 2,2’-Dimethoxy-1,1’-binaphthalene
- 4,4’-Dibromo-1,1’-binaphthalene
- 2,2’-Dimethoxy-4,4’-dinitro-1,1’-binaphthalene
Comparison: 4,4’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical properties and reactivity. Compared to its analogs, it exhibits higher reactivity in substitution and oxidation reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C22H16Br2O2 |
---|---|
Molecular Weight |
472.2 g/mol |
IUPAC Name |
4-bromo-1-(4-bromo-2-methoxynaphthalen-1-yl)-2-methoxynaphthalene |
InChI |
InChI=1S/C22H16Br2O2/c1-25-19-11-17(23)13-7-3-5-9-15(13)21(19)22-16-10-6-4-8-14(16)18(24)12-20(22)26-2/h3-12H,1-2H3 |
InChI Key |
GRPXACNNSXXMNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C(=C1)Br)C3=C(C=C(C4=CC=CC=C43)Br)OC |
Origin of Product |
United States |
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